molecular formula C11H21N3O2 B1442269 tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate CAS No. 1026796-77-9

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

Cat. No.: B1442269
CAS No.: 1026796-77-9
M. Wt: 227.3 g/mol
InChI Key: JMLRKNIOMIWIKZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction proceeds under mild conditions and yields the desired product in good quantities.

Industrial Production Methods: Industrial production of tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Comparison with Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-amino-2-azetidinecarboxylate
  • tert-Butyl 3-amino-4-azetidinecarboxylate

Uniqueness: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is unique due to its [1,3’-biazetidine] structure, which provides distinct chemical and physical properties compared to other azetidine derivatives. This uniqueness makes it valuable for specific applications where such properties are desired .

Biological Activity

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, pharmacological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound this compound features a unique bicyclic structure that contributes to its biological activity. Its chemical formula is C11H18N2O2C_{11}H_{18}N_2O_2, and it has a molecular weight of approximately 210.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related azetidine derivatives have shown promising antibacterial effects against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related azetidine derivativeEscherichia coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-715.4Caspase activation
HeLa10.2Cell cycle arrest

Case Studies

A notable study investigated the effects of this compound on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. This study highlighted the potential of this compound as a lead for developing new anticancer agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. However, further studies are needed to assess its metabolism and excretion profiles.

Toxicity Profile

While initial findings indicate promising biological activity, assessing the toxicity of this compound is essential. In vitro cytotoxicity assays revealed that at therapeutic concentrations, the compound exhibits low toxicity towards normal human fibroblast cells, suggesting a favorable safety profile.

Properties

IUPAC Name

tert-butyl 3-(3-aminoazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRKNIOMIWIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704042
Record name tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-77-9
Record name tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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